molecular formula C6H6Br2N2 B1278235 2,4-Dibromo-6-methylpyridin-3-amine CAS No. 706789-26-6

2,4-Dibromo-6-methylpyridin-3-amine

Cat. No. B1278235
M. Wt: 265.93 g/mol
InChI Key: QIEYPRZZXMHRNU-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylpyridin-3-amine is a chemical compound that belongs to the class of aminopyridines, which are of significant interest due to their presence in bioactive natural products and their utility in medicinal chemistry and material science. The compound features a pyridine ring, a basic structural unit in organic chemistry, substituted with bromine atoms and an amine group, which can participate in various chemical reactions and serve as a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of 2,4-Dibromo-6-methylpyridin-3-amine can be inferred from the general methods described for the amination of dibromopyridines. Amination reactions of halogenated pyridines, such as 2,4-dibromopyridine, with potassium amide in liquid ammonia have been studied, leading to the formation of diaminopyridines or their derivatives . Although the specific synthesis of 2,4-Dibromo-6-methylpyridin-3-amine is not directly reported, the methodologies discussed provide a foundation for its potential synthesis through analogous reactions.

Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-methylpyridin-3-amine would consist of a pyridine ring with two bromine atoms at the 2 and 4 positions, a methyl group at the 6 position, and an amine group at the 3 position. The presence of these substituents would influence the electronic properties of the pyridine ring and affect its reactivity. The structure of related compounds has been confirmed using spectroscopic data such as 1H NMR spectra .

Chemical Reactions Analysis

Compounds similar to 2,4-Dibromo-6-methylpyridin-3-amine can undergo various chemical reactions, including aminomethylation and cross-coupling reactions. For instance, aminomethylation of hydroxypyridines has been investigated, which is relevant to the reactivity of the amine group in 2,4-Dibromo-6-methylpyridin-3-amine . Additionally, 6-substituted 2-aminopyridines have been used as substrates for C-C cross-coupling reactions, demonstrating the potential of 2,4-Dibromo-6-methylpyridin-3-amine to participate in such transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,4-Dibromo-6-methylpyridin-3-amine are not detailed in the provided papers, the properties of similar aminopyridine derivatives can be extrapolated. These compounds typically exhibit high reactivity due to the presence of the amine group, which can act as a nucleophile or base in various chemical reactions. The bromine substituents also allow for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions . The solubility, melting point, and stability of 2,4-Dibromo-6-methylpyridin-3-amine would be influenced by the presence of the substituents and could be predicted based on the behavior of structurally related compounds.

Scientific Research Applications

Ring Transformations and Aminations

  • Reactions of 2,4-Dibromo-6-methylpyridin-3-amine with nucleophiles like potassium amide in liquid ammonia have led to significant insights. These reactions involve unusual ring transformations and meta-rearrangements, forming compounds like 4-amino-2-methylpyrimidine (Hertog, Plas, Pieterse, & Streef, 2010).

Aminations Involving Pyridyne Intermediates

  • Amination of bromo-derivatives of pyridine, which are structurally similar to 2,4-Dibromo-6-methylpyridin-3-amine, has been studied, revealing the formation of compounds via intermediates like pyridynes (Pieterse & Hertog, 2010).

Synthesis and Structural Analysis in Chemistry

  • Synthesis and structure of trialkyltantalum complexes using ligands related to 2,4-Dibromo-6-methylpyridin-3-amine have been explored. These studies provide insights into different coordination environments and the stability of these complexes (Noor, Kretschmer, & Kempe, 2006).

Role in Catalysis and Organic Reactions

  • The compound and its derivatives have been utilized in various organic reactions, demonstrating their versatility in synthetic chemistry. These reactions include palladium-catalyzed imine hydrolysis and Suzuki cross-coupling reactions, which are fundamental in creating complex organic compounds (Ahmad et al., 2019).

Safety And Hazards

“2,4-Dibromo-6-methylpyridin-3-amine” is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2,4-dibromo-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEYPRZZXMHRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435407
Record name 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-methylpyridin-3-amine

CAS RN

706789-26-6
Record name 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dibromo-6-methyl-3-nitropyridine (1.0 g, 3.38 mmol) was dissolved in a mixture of methanol (4 mL) and tetrahydrofuran (6 mL), and a solution of sodium hydrosulfite (3.0 g, 17.23 mmol) in water (7 mL) was added thereto over 5 minutes with stirring at 65° C. Subsequently, the mixture was stirred for 30 minutes at 65° C. To the mixture, a solution of sodium hydrosulfite (3.0 g, 17.23 mmol) in water (7 mL) was further added over 5 minutes, and the mixture was stirred for 30 minutes at 65° C. The resultant mixture was allowed to cool, diluted with water, and then the mixture was extracted with chloroform. The organic layer was washed with saturated brine, followed by drying over sodium sulfate anhydrate and concentrating under reduced pressure, to thereby yield 0.89 g of 3-amino-2,4-dibromo-6-methylpyridine as a colorless solid (yield 99%). The product was crystallized from hexane, to thereby obtain colorless crystals.
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